2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Overview
Description
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, resistance to oxidation, and unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-[(heptafluoropropyl)thio]aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, often through the formation of strong hydrogen bonds or van der Waals interactions. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, making it effective in reaching intracellular targets. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-phenylacetamide
- 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
- 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide stands out due to the presence of the heptafluoropropyl group, which imparts additional fluorine atoms, enhancing its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds with enhanced properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F10NOS/c12-8(13,14)7(23)22-5-1-3-6(4-2-5)24-11(20,21)9(15,16)10(17,18)19/h1-4H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIUOWKFRJZER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)SC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F10NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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